molecular formula C22H22N4 B5613567 N'-[4-(dimethylamino)benzylidene]-N-phenylbenzenecarbohydrazonamide

N'-[4-(dimethylamino)benzylidene]-N-phenylbenzenecarbohydrazonamide

Cat. No. B5613567
M. Wt: 342.4 g/mol
InChI Key: BXKFDIORNNUMHY-HAVVHWLPSA-N
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Description

Synthesis Analysis

The synthesis of N'-[4-(dimethylamino)benzylidene]-N-phenylbenzenecarbohydrazonamide and similar compounds involves multiple steps, including the formation of benzohydrazone derivatives from appropriate precursors. Techniques such as microwave irradiation have been employed to facilitate the synthesis process (Kurian et al., 2013), while the structural confirmation of these compounds has been performed using X-ray crystallography and NMR spectroscopy (Zhou & Ma, 2012).

Molecular Structure Analysis

X-ray crystallography has been widely used to determine the molecular structure of N'-[4-(dimethylamino)benzylidene]-N-phenylbenzenecarbohydrazonamide derivatives. These studies reveal that such compounds often crystallize in various space groups and demonstrate significant molecular geometry, including the angles between molecular planes and the presence of hydrogen bonding (Zhou & Ma, 2012).

Chemical Reactions and Properties

Benzohydrazone compounds, including N'-[4-(dimethylamino)benzylidene]-N-phenylbenzenecarbohydrazonamide, exhibit a variety of chemical behaviors, particularly in reactions that involve the C=N double bond. These compounds can undergo various chemical reactions, contributing to their relevance in synthetic chemistry. Their reactivity can be influenced by the presence of substituents on the benzene rings (Kisseljova et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as melting points and solubility, can vary significantly based on their molecular structure. X-ray crystallography provides insight into the crystal packing and intermolecular interactions, which can influence the physical properties of the material (Zhou & Ma, 2012).

Chemical Properties Analysis

The chemical properties of N'-[4-(dimethylamino)benzylidene]-N-phenylbenzenecarbohydrazonamide derivatives are closely related to their molecular structure. The presence of functional groups such as the dimethylamino group and the hydrazone moiety play a crucial role in defining their chemical behavior. These groups can participate in various chemical reactions, contributing to the versatility of these compounds in organic synthesis (Kisseljova et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N'-phenylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4/c1-26(2)21-15-13-18(14-16-21)17-23-25-22(19-9-5-3-6-10-19)24-20-11-7-4-8-12-20/h3-17H,1-2H3,(H,24,25)/b23-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKFDIORNNUMHY-HAVVHWLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=NC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=NC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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